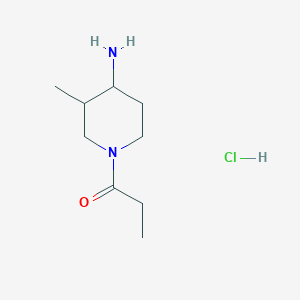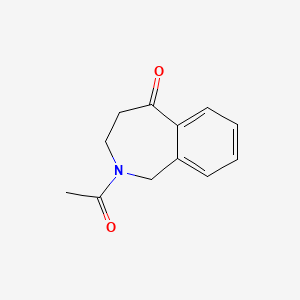
Tert-butyl 6-aminohexanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-aminohexanoate hydrochloride is a chemical compound with the molecular formula C10H22ClNO2 . It has a molecular weight of 223.74 g/mol .
Molecular Structure Analysis
The InChI code for Tert-butyl 6-aminohexanoate hydrochloride is1S/C10H21NO2.ClH/c1-10(2,3)13-9(12)7-5-4-6-8-11;/h4-8,11H2,1-3H3;1H . The canonical SMILES structure is CC(C)(C)OC(=O)CCCCCN.Cl . Physical And Chemical Properties Analysis
Tert-butyl 6-aminohexanoate hydrochloride has a molecular weight of 223.74 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 7 rotatable bonds . Its exact mass and monoisotopic mass are both 223.1339066 g/mol .Wissenschaftliche Forschungsanwendungen
Synthetic Phenolic Antioxidants
- Environmental Occurrence and Toxicity : Synthetic phenolic antioxidants (SPAs), including compounds structurally related to "Tert-butyl 6-aminohexanoate hydrochloride", are widely used in various products to prevent oxidation. Studies have shown that SPAs can cause environmental pollution and pose health risks, including hepatic toxicity and endocrine disruption. Future research should focus on developing SPAs with lower toxicity and environmental impact Runzeng Liu & S. Mabury (2020), Environmental Science & Technology.
Decomposition of Environmental Pollutants
- Cold Plasma Reactor Applications : The decomposition of methyl tert-butyl ether (MTBE), a related compound, by adding hydrogen in a cold plasma reactor shows promise for environmental remediation. This method effectively converts MTBE into less harmful substances, demonstrating the potential for similar approaches to degrade other environmental pollutants L. Hsieh et al. (2011), Aerosol and Air Quality Research.
Nylon Oligomer Biodegradation
- Microbial Degradation of Synthetic Polymers : The biodegradation of nylon oligomers by specific strains of Flavobacterium and Pseudomonas highlights the microbial ability to adapt and degrade man-made compounds. This research provides insights into the biodegradation pathways of synthetic polymers, which could be relevant for environmental management of polymer waste S. Negoro et al. (1994), Biodegradation.
Nonchromatographic Bioseparation Processes
- Three-phase Partitioning (TPP) : TPP is emerging as a green, efficient technology for the separation and purification of bioactive molecules. The process involves the use of tert-butanol, among other solvents, indicating the potential relevance of similar compounds in bioseparation applications. This approach could be applied in the food, cosmetics, and medicine industries Jingkun Yan et al. (2018), Critical Reviews in Food Science and Nutrition.
Analytical Methods in Antioxidant Activity
- Determining Antioxidant Activity : A comprehensive review of methods used to determine antioxidant activity highlights various chemical and electrochemical assays. The review includes discussions on assays that involve compounds like tert-butylhydroquinone, suggesting the importance of understanding the antioxidant potential of various compounds, including "Tert-butyl 6-aminohexanoate hydrochloride" I. Munteanu & C. Apetrei (2021), International Journal of Molecular Sciences.
Safety and Hazards
Safety data indicates that one should avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling Tert-butyl 6-aminohexanoate hydrochloride . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .
Relevant Papers There are peer-reviewed papers and technical documents related to Tert-butyl 6-aminohexanoate hydrochloride, which can be found at Sigma-Aldrich .
Eigenschaften
IUPAC Name |
tert-butyl 6-aminohexanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-10(2,3)13-9(12)7-5-4-6-8-11;/h4-8,11H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPCMCLPEUUXFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-aminohexanoate hydrochloride | |
CAS RN |
316829-43-3 |
Source


|
| Record name | tert-butyl 6-aminohexanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine hydrochloride](/img/structure/B1377447.png)
![1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1377450.png)

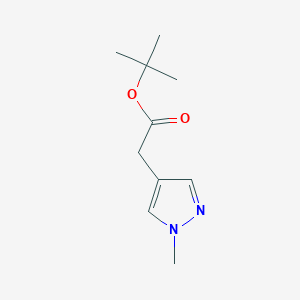


![2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1377459.png)
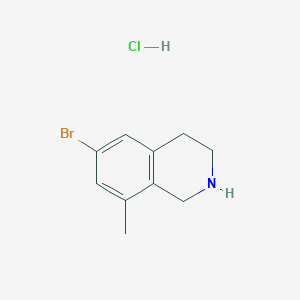
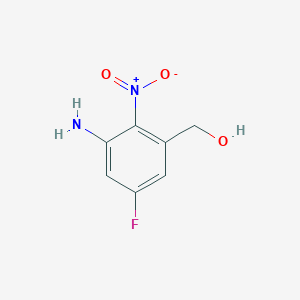
![4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1377464.png)
